Boc-Cys(Trt)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

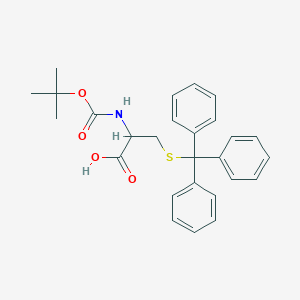

C27H29NO4S |

|---|---|

Peso molecular |

463.6 g/mol |

Nombre IUPAC |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30) |

Clave InChI |

JDTOWOURWBDELG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Nα-(tert-Butoxycarbonyl)-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, commonly referred to as Boc-Cys(Trt)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of cysteine residues into peptide chains while preventing unwanted side reactions of its reactive sulfhydryl group.

Core Chemical Properties

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the bulky trityl (Trt) group protects the sulfur atom of the cysteine side chain. This dual protection strategy is fundamental to its utility in Boc-based peptide synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, Nα-Boc-S-trityl-L-cysteine | [1][2] |

| CAS Number | 21947-98-8 | [2] |

| Molecular Formula | C₂₇H₂₉NO₄S | [2] |

| Molecular Weight | 463.59 g/mol | [2] |

| Melting Point | 143-146 °C | [3] |

| Optical Activity ([α]20/D) | +27.5° (c = 1 in ethanol) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Experimental Protocols

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS). The following sections detail the methodologies for its incorporation into a growing peptide chain and the subsequent removal of its protecting groups.

Coupling of this compound in SPPS

The coupling of this compound to the free N-terminal amine of a resin-bound peptide requires activation of its carboxylic acid group. To minimize the risk of racemization, which is a known issue with cysteine derivatives, specific coupling reagents are recommended.

Recommended Coupling Protocol (DIC/HOBt):

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.

-

Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Add the activated this compound solution to the swelled peptide-resin. The reaction is typically agitated for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Upon completion, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the Trityl (Trt) Group

The S-trityl group is stable to the mildly basic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid in DCM). The Trt group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

Final Cleavage and Deprotection Protocol:

-

Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail: A common cleavage cocktail for removing the Trt group and cleaving the peptide from most resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A typical ratio is 95:2.5:2.5 (TFA:TIS:H₂O). The TIS acts as a scavenger to trap the highly stable trityl cation that is released, preventing re-alkylation of the cysteine thiol or other sensitive residues like tryptophan.

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound in peptide synthesis.

References

A Comprehensive Technical Guide to Boc-Cys(Trt)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and applications of key reagents is paramount. This guide provides an in-depth look at N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, commonly abbreviated as Boc-Cys(Trt)-OH, a critical building block in peptide synthesis.

Core Physicochemical Properties

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol group of the side chain is protected by a trityl (Trt) group. These protecting groups are essential for directing the chemical reactions during peptide synthesis.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₄S[1][2] |

| Molecular Weight | 463.6 g/mol [1][2][3] |

| Appearance | White to yellow crystalline powder[4] |

| Melting Point | 143-146 °C[4] |

| Optical Rotation [α]20/D | +27.5° (c=1 in ethanol)[4] |

| CAS Number | 21947-98-8[1][2][3] |

Experimental Protocols and Applications

This compound is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The bulky trityl group on the sulfur atom prevents unwanted side reactions, such as disulfide bond formation, during the sequential addition of amino acids.

Key Experimental Steps in Boc SPPS using this compound:

-

Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated by a coupling reagent (e.g., HBTU, HATU) and then added to the deprotected N-terminus of the growing peptide chain.

-

Final Cleavage and Deprotection: After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups, including the S-trityl group, are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating a Cys(Trt) residue into a peptide chain using this compound in solid-phase peptide synthesis.

Signaling Pathways Involving Cysteine-Containing Peptides

Cysteine residues are crucial for the structure and function of many biologically active peptides and proteins due to their ability to form disulfide bridges. Peptides synthesized using this compound can be used to study a variety of signaling pathways. For instance, many growth factor receptors and enzymes involved in redox signaling are regulated by the oxidation state of their cysteine residues.

The diagram below outlines a simplified, hypothetical signaling pathway where a synthesized cysteine-containing peptide could play a role.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Boc-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, commonly abbreviated as Boc-Cys(Trt)-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its strategic use of the acid-labile tert-butoxycarbonyl (Boc) protecting group for the α-amine and the bulky, acid-sensitive trityl (Trt) group for the thiol side chain offers orthogonal protection, enabling the selective deprotection and modification of cysteine residues. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound, along with a detailed experimental protocol for its synthesis and characterization.

Chemical Structure and Stereochemistry

This compound is a derivative of the naturally occurring amino acid L-cysteine. The molecule incorporates two key protecting groups: the Boc group attached to the α-amino group and the Trt group attached to the sulfur atom of the cysteine side chain.

The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid.[1][2] The inherent stereochemistry of the parent L-cysteine is retained, with the α-carbon maintaining an (S)-configuration. The bulky nature of both the Boc and Trityl groups significantly influences the molecule's conformation and reactivity, sterically hindering the approach to the chiral center and the protected functional groups.

References

A Deep Dive into Solid-Phase Peptide Synthesis: A Technical Comparison of Boc and Fmoc Strategies

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine and automated production of these vital biomolecules for research and therapeutic development. At the heart of SPPS are two predominant chemical strategies defined by the choice of the temporary Nα-amino protecting group: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The selection of a particular strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide.

This in-depth technical guide provides a comprehensive comparison of these two cornerstone methodologies. We will explore the core chemical principles, present quantitative data for easy comparison, provide detailed experimental protocols for key steps, and illustrate the workflows through logical diagrams to inform the selection of the optimal strategy for a given synthetic challenge.

Core Principles: A Tale of Two Orthogonalities

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the Nα-protecting group, which dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions.

The Boc Strategy: As the more traditional method, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is based on a principle of graduated acid lability. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[1][2] This difference in acid concentration required for deprotection forms the basis of its semi-orthogonality.[3]

The Fmoc Strategy: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, now the more widely used method, is a fully orthogonal system.[3] The Nα-Fmoc group is labile to a weak base, commonly a solution of piperidine in a polar aprotic solvent, while the tert-butyl-based side-chain protecting groups are cleaved by a moderately strong acid (TFA) during the final cleavage.[3][4] This orthogonality allows for the selective removal of the Nα-protecting group without affecting the side-chain protection throughout the synthesis.

Quantitative Comparison of Boc and Fmoc Strategies

While both methods are robust, the choice of strategy can significantly influence the final purity and yield, especially for "difficult" sequences prone to aggregation or side reactions. The following tables summarize key quantitative and qualitative differences between the two strategies.

| Parameter | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[5] | Weak Base (e.g., 20% Piperidine in DMF)[6] |

| Side-Chain Protection | Strong Acid-Labile (e.g., Benzyl-based) | Acid-Labile (e.g., tBu, Trt, Boc) |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[5] | Moderate Acid (e.g., TFA-based cocktail) |

| Orthogonality | Semi-orthogonal (Graduated Acid Lability)[3] | Fully Orthogonal[3] |

| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable[7] |

| Safety Considerations | Requires handling of highly corrosive and toxic HF and specialized apparatus.[7] | Avoids the use of HF, generally considered safer.[7] |

Table 1: General Characteristics of Boc and Fmoc SPPS

| Parameter | Boc Strategy | Fmoc Strategy |

| Typical Yield per Step | High, but can be affected by aggregation.[6] | >99%[8] |

| Deprotection Time | ~30 minutes[9] | 5-20 minutes[10] |

| Coupling Time | 1-2 hours (DCC/HOBt) | 30-120 minutes (HBTU)[6] |

| Crude Purity for "Difficult" Sequences (e.g., Aβ1–42) | Often higher due to acidic deprotection reducing aggregation.[] | Can be lower; standard synthesis yielded 33% crude product, which improved to 87% with microwave assistance and optimized reagents.[12] |

| Cost of Protected Amino Acids | Generally lower.[] | Generally higher, though prices are becoming more competitive.[8] |

Table 2: Performance Metrics of Boc and Fmoc SPPS

| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |

| Aspartimide Formation | Can occur, but less frequent than in Fmoc. | A major side reaction, especially at Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to a mixture of byproducts.[13] | Fmoc: Use of protecting groups like Fmoc-Asp(OBno)-OH can reduce aspartimide formation to negligible levels (e.g., 0.1%/cycle for Asp-Gly).[5] Adding HOBt to the piperidine solution can also help. |

| Diketopiperazine (DKP) Formation | Can be suppressed with in situ neutralization protocols.[] | More prevalent, especially with Pro or Gly at the C-terminus. Can lead to significant yield loss (e.g., 91% DKP formation in a model peptide).[][15] | Fmoc: Use of 2-chlorotrityl chloride resin for the first two amino acids. Coupling of a pre-formed dipeptide. Using alternative deprotection reagents like 2% DBU/5% piperazine in NMP.[16] |

| Aggregation | Acidic deprotection protonates the N-terminus, which can disrupt secondary structures and reduce aggregation.[17] | More prone to aggregation in certain hydrophobic sequences. | Boc: In situ neutralization. Fmoc: Use of pseudoprolines, backbone protection, microwave heating, or chaotropic salts. |

Table 3: Common Side Reactions and Mitigation Strategies

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading (Merrifield Resin):

-

Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).

-

Dry the resin under vacuum.

2. Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[17]

-

Wash the resin with DCM to remove excess TFA.

3. Neutralization:

-

Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF to neutralize the protonated N-terminus.

-

Wash the resin again with DCM and DMF to remove excess base.

4. Amino Acid Coupling (DCC/HOBt):

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

5. Monitoring Coupling Completion (Kaiser Test):

-

Remove a few beads of resin and wash them thoroughly.

-

Add Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol) and heat at 100-110°C for 5 minutes.[10][18]

-

A blue color indicates an incomplete reaction (free primary amine), while a yellow or colorless result signifies a complete coupling.[10]

6. Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a well-ventilated fume hood by trained personnel.

-

Place the dried peptide-resin in the HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol).[17]

-

Cool the reaction vessel to 0°C and stir for 1 hour.[17]

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether multiple times and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading (Wang Resin):

-

Swell the Wang resin in DMF for at least 30 minutes.

-

In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and a base like DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM and dry under vacuum.

2. Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.[10]

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Amino Acid Coupling (HBTU/HATU):

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU or HATU (2.9 equivalents) in DMF.

-

Add a base such as DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[6]

4. Monitoring Coupling Completion (Kaiser Test):

-

Follow the same procedure as described for the Boc strategy.

5. Final Cleavage and Deprotection (TFA Cleavage):

-

Wash the final peptide-resin with DCM and dry under a high vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[2]

-

Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Synthesis Workflows

The logical flow and key chemical transformations of each synthesis cycle can be visualized to highlight the differences in steps and reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

The Sentinel Thiol: An In-depth Technical Guide to the Role of the Trityl (Trt) Group in Cysteine Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a cornerstone of modern chemical synthesis, particularly in the intricate assembly of peptides and proteins. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol side chain, presents a unique set of challenges and opportunities. The thiol group's propensity for oxidation to form disulfide bridges is fundamental to protein structure and function, yet its reactivity necessitates robust protection during synthetic manipulations to prevent unwanted side reactions. The trityl (Trt) group, a bulky triphenylmethyl moiety, has long been a stalwart protecting group for the cysteine thiol, prized for its unique combination of stability and controlled lability.

This technical guide provides a comprehensive overview of the role of the trityl group in cysteine protection, delving into its chemical properties, applications in peptide synthesis and bioconjugation, and detailed experimental protocols for its use. Quantitative data on its performance, particularly concerning racemization and cleavage efficiency, are summarized to aid in the strategic planning of complex synthetic endeavors.

Core Principles of Trityl Protection

The trityl group is introduced onto the cysteine thiol via an S-alkylation reaction, forming a thioether linkage. This sterically hindered protecting group effectively masks the reactivity of the thiol, rendering it stable to a wide range of reaction conditions encountered in peptide synthesis, most notably the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[1]

The key to the trityl group's utility lies in its acid lability. It can be cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free thiol. This cleavage proceeds via the formation of a stable trityl carbocation. The stability of this cation, however, also presents a challenge: the cleavage is a reversible process. To drive the reaction to completion and prevent re-attachment of the trityl group to the cysteine thiol, the use of "scavengers" is imperative. These scavengers, typically trialkylsilanes like triisopropylsilane (TIS), act as hydride donors to irreversibly reduce the trityl cation to the inert triphenylmethane.[2]

Data Presentation: Performance Metrics of S-Trityl Cysteine

The selection of a protecting group strategy is often a balance between efficiency, cost, and the minimization of side reactions. One of the most critical side reactions associated with protected cysteine derivatives is racemization during peptide coupling. The following tables provide quantitative data to facilitate a comparative assessment of the trityl group against other common cysteine protecting groups.

Table 1: Racemization of Fmoc-Cys Derivatives Under Various Coupling Conditions

| S-Protecting Group | Coupling Reagent/Method | % D-Cys Formation (Racemization) | Reference(s) |

| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | [3] |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | [4] |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (50°C, Microwave) | 10.9% | [5] |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (80°C, Microwave) | 26.6% | [5] |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% | [3] |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [3] |

| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (50°C, Microwave) | 0.8% | [5] |

| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (80°C, Microwave) | 1.3% | [5] |

Table 2: Common Cleavage Cocktails for Cys(Trt) Deprotection

| Cleavage Cocktail | Composition (v/v/w) | Key Features & Recommendations | Reference(s) |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose cocktail. TIS is an effective scavenger for trityl cations. | [6][7] |

| TFA/TIS/H₂O/EDT | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | The addition of EDT provides a reducing environment to prevent cysteine oxidation. Recommended for peptides with multiple Cys(Trt) residues. | [6] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues (e.g., Cys, Met, Trp). | [1] |

| Two-Step Cleavage Cocktail | Step 1: 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, 1% DTT. Step 2: Add TFA to 80%. | Recommended for peptides highly prone to S-tert-butylation. The initial lower TFA concentration allows for more effective scavenging. | [1] |

Mandatory Visualizations

Caption: Synthesis of S-Trityl-L-Cysteine.

Caption: Workflow for Cys(Trt) Cleavage from Resin.

Caption: Mechanism of Trityl Deprotection and Scavenging.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving the use of the trityl group in cysteine protection.

Protocol 1: Synthesis of S-Trityl-L-Cysteine

This protocol describes the synthesis of S-trityl-L-cysteine from L-cysteine and trityl alcohol in the presence of an acid catalyst.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Trityl alcohol (Triphenylmethanol)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium acetate

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a minimal amount of deionized water.

-

Add trityl alcohol (1.1 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (approximately 10 equivalents) with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold diethyl ether.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 5-6.

-

A white precipitate of S-trityl-L-cysteine will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with cold diethyl ether.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure S-trityl-L-cysteine.

-

Dry the product under vacuum.

Protocol 2: Coupling of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for the incorporation of Fmoc-Cys(Trt)-OH into a growing peptide chain on a solid support using a DIC/Oxyma activation strategy to minimize racemization.[7]

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Add the dissolved amino acid and Oxyma solution to the resin. Then, add DIC (3 equivalents) to the resin suspension.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the completion of the coupling using the Kaiser test. If the test is positive (blue color), indicating free amines, continue the coupling for another hour or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

Protocol 3: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of the S-trityl group using a standard TFA-based cocktail.[6]

Materials:

-

Dried peptidyl-resin containing the Cys(Trt)-protected peptide

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

-

Ice-cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Place the dried peptidyl-resin in a reaction vessel. Wash the resin with DCM (3 times) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing at least a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times by resuspension and centrifugation.

-

Drying: Dry the final peptide pellet under vacuum to remove residual ether.

Orthogonal Protection Strategies

The trityl group's acid lability makes it compatible with orthogonal protection schemes, which are crucial for the regioselective formation of multiple disulfide bonds. A common strategy involves the use of the S-trityl group in combination with the S-acetamidomethyl (Acm) group. The Acm group is stable to TFA but can be selectively removed using reagents like iodine or mercury(II) acetate.[3] This allows for the formation of one disulfide bond from Trt-protected cysteines, followed by the formation of a second disulfide bond from Acm-protected cysteines. The differential acid lability between the trityl group and more acid-sensitive variants like the 4-methoxytrityl (Mmt) group also enables selective deprotection strategies on-resin.

Conclusion

The trityl group remains a vital tool in the arsenal of the peptide chemist for the protection of cysteine. Its stability to the conditions of Fmoc-based solid-phase peptide synthesis, coupled with its facile acid-labile deprotection, ensures its continued widespread use. While challenges such as racemization and the need for efficient scavenging of the trityl cation exist, a thorough understanding of the underlying chemistry and the application of optimized protocols, as outlined in this guide, can mitigate these issues. The strategic use of the trityl group, both in straightforward peptide synthesis and in sophisticated orthogonal protection schemes, will undoubtedly continue to facilitate the synthesis of complex and therapeutically important cysteine-containing peptides and proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Synthesis and Purification of Boc-Cys(Trt)-OH

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

Cysteine residues play a pivotal role in the structure and function of peptides and proteins, primarily through the formation of disulfide bridges. To prevent unwanted side reactions, such as oxidation of the thiol group, during peptide synthesis, effective protection of the cysteine side chain is paramount. The trityl (Trt) group is a widely used acid-labile protecting group for the thiol functional group of cysteine. When combined with the tert-butyloxycarbonyl (Boc) protecting group on the α-amine, this compound becomes a valuable reagent for Boc-based solid-phase peptide synthesis.[1][2] The Boc group provides temporary protection of the N-terminus, while the Trt group offers semi-permanent protection of the thiol, which can be removed during the final cleavage from the resin.[3][4]

This guide will detail a common and effective method for the synthesis of this compound and discuss the methodologies for its purification to the high degree required for successful peptide synthesis.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via the nucleophilic attack of the amino group of S-trityl-L-cysteine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.

Synthesis Pathway

The chemical transformation for the synthesis of this compound is illustrated below.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a commonly cited procedure for the synthesis of this compound.[1]

Materials:

-

S-trityl-L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

2N Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve S-trityl-L-cysteine (e.g., 5 g, 12.7 mmol) in a 2N NaOH solution (80 mL).

-

Addition of Boc₂O: To the dissolved solution, add di-tert-butyl dicarbonate (e.g., 4.5 g, 20 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Acidification: After the reaction is complete, acidify the aqueous solution to a pH of 2 using concentrated hydrochloric acid. This will precipitate the product.

-

Extraction: Extract the product from the aqueous solution with dichloromethane (2 x 100 mL).

-

Washing: Combine the organic phases and wash with brine.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under reduced pressure to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Appearance | White foamy solid | [1] |

| Purity | Often used without further purification | [1] |

Purification Methods

While the direct product of the synthesis can sometimes be of sufficient purity for subsequent use, purification is often necessary to meet the stringent requirements of peptide synthesis (>99% purity).[2][5]

General Workflow for Synthesis and Purification

The overall process from starting materials to a purified final product is depicted in the following workflow.

Caption: Workflow for this compound synthesis and purification.

Purification Protocols

Protocol 1: Precipitation

This method is effective for removing many inorganic impurities and unreacted starting materials.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethyl acetate).

-

Slowly add a non-solvent (e.g., petroleum ether or hexane) with stirring until the product precipitates.

-

Collect the precipitate by filtration and wash with the non-solvent.

-

Dry the purified product under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity. A general method for Boc-protected amino acids involves the use of an ethyl acetate and hexane solvent system.[3]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash with a cold mixture of ethyl acetate and hexane.

-

Dry the crystals under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Typical Value / Observation | Reference |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 143-146 °C | [1][6] |

| Purity (HPLC) | ≥ 99.0% | [5] |

| Purity (TLC) | ≥ 98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][7] |

| ¹H NMR (DMSO-d₆) | δ: 1.37 (s, 9H), 2.29-2.58 (m, 2H), 3.76-3.79 (m, 1H), 6.84 (d, 1H), 7.14-7.38 (m, 15H) | [1] |

| MALDI-TOF MS | m/z 464.8 [M+H]⁺ | [1] |

Logical Relationships in Application

The proper use of this compound in peptide synthesis requires a strategic approach to deprotection, as illustrated below.

Caption: Deprotection logic for this compound in SPPS.

References

- 1. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]

- 2. Fmoc-Cys(Trt)-OH [cem.com]

- 3. peptide.com [peptide.com]

- 4. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ruifuchem.com [ruifuchem.com]

- 6. This compound 97 21947-98-8 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

Solubility Characteristics of Boc-Cys(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine (Boc-Cys(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation-related issues during synthesis and purification.

Core Solubility Profile

This compound is a large, hydrophobic molecule due to the presence of the bulky trityl (Trt) and tert-Butoxycarbonyl (Boc) protecting groups. Consequently, its solubility in aqueous solutions is negligible. It is, however, soluble in a range of common organic laboratory solvents. The available qualitative and semi-quantitative solubility data are summarized below.

Data Presentation: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly Soluble (~231.8 g/L) | A product specification indicates solubility of 1 mmole in 2 ml[1]. This corresponds to a concentration of approximately 231.8 g/L. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Qualitative data from multiple sources confirm solubility[2][3]. |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Qualitative data from multiple sources confirm solubility[2][3]. |

| Chloroform | CHCl₃ | Chlorinated | Soluble | Qualitative data from multiple sources confirm solubility[2][3]. |

| Acetone | C₃H₆O | Ketone | Soluble | Qualitative data from multiple sources confirm solubility[2][3]. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Soluble | Qualitative data from multiple sources confirm solubility[2][3]. |

| Methanol (MeOH) | CH₄O | Polar Protic | Soluble | Indicated as a suitable solvent by some suppliers[4]. |

Note: The term "soluble" in a qualitative context generally implies that a visually clear solution can be formed at a concentration useful for laboratory applications, though the precise limit is not defined. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determining Quantitative Solubility

For applications requiring precise solubility data, such as process development, formulation, or kinetic studies, direct experimental measurement is essential. The following protocol describes a robust and widely accepted "shake-flask" method for determining the equilibrium solubility of a compound like this compound.

Detailed Methodology for Equilibrium Solubility Determination

1. Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

2. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for analysis.

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The necessary equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

4. Data Reporting: The results should be reported as the mean solubility ± standard deviation from at least three replicate experiments for each solvent and temperature.

Mandatory Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

Signaling Pathway for Solubility Decision Making

The following diagram outlines the decision-making process for solubilizing a protected amino acid based on its properties and the requirements of the subsequent experimental step.

Caption: A decision-making pathway for selecting a suitable solvent for protected amino acids.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. This compound | CAS:21947-98-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine | 21947-98-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Boc-Cys(Trt)-OH safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for N-α-(t-Butoxycarbonyl)-S-trityl-L-cysteine, commonly referred to as Boc-Cys(Trt)-OH. The information is intended to support laboratory safety protocols and to ensure the responsible use of this reagent in research and development.

Chemical and Physical Properties

This compound is a widely used derivative of the amino acid L-cysteine in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the bulky trityl (Trt) group protects the thiol side chain.

| Property | Value |

| CAS Number | 21947-98-8[1] |

| Molecular Formula | C₂₇H₂₉NO₄S[1] |

| Molecular Weight | 463.59 g/mol |

| Appearance | White to off-white or beige powder |

| Melting Point | 143-146 °C |

| Storage Temperature | -20°C (-15°C to -25°C) is recommended for long-term storage. Some suppliers suggest storage at 2°C - 8°C. |

Toxicological Data

A thorough review of publicly available safety data reveals a lack of quantitative toxicological information for this compound. No LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been determined. The toxicological properties have not been fully investigated. Therefore, this compound should be handled with the care due to a potentially hazardous substance. The primary hazards identified are related to irritation.

GHS Hazard and Precautionary Information

The following tables summarize the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |

Table 2: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize risk.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 or higher-rated dust mask should be used.[2] |

| Hand Protection | Inspect gloves for integrity before use and use proper glove removal technique. |

Handling Workflow Diagram

References

In-Depth Technical Guide: Storage and Stability of Boc-Cys(Trt)-OH

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-α-t-Butyloxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis.

Overview and Core Recommendations

This compound is a widely utilized protected amino acid in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group on the cysteine thiol provides robust protection against oxidation and other side reactions, while the Boc protecting group on the α-amine is readily cleaved under moderately acidic conditions. Proper storage and handling are paramount to maintain its purity and ensure successful synthetic outcomes.

Key Recommendations:

-

Optimal Storage Temperature: -20°C is the most frequently recommended storage temperature.[1] A temperature range of -15°C to -25°C is also considered acceptable.[1]

-

Physical Form: The compound is typically supplied as a white to off-white or beige powder.[1]

-

Environment: It is crucial to store the compound in a cool and dry environment.

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound and a related compound, Fmoc-Cys(Trt)-OH, for comparative purposes.

| Compound | Form | Recommended Storage Temperature (°C) | Storage Duration | Reference |

| This compound | Powder | -20 (-15 to -25) | Not Specified | [1] |

| Fmoc-Cys(Trt)-OH | Powder | -20 | 3 years | [2] |

| Fmoc-Cys(Trt)-OH | Powder | 4 | 2 years | [2] |

Stability Profile and Degradation Pathways

The primary stability concern for this compound is the acid-lability of both the Boc and Trt protecting groups. While the Trt group is generally stable to the repetitive mild acid treatments used for Boc removal in SPPS, prolonged exposure to strong acids will lead to its cleavage, exposing the reactive thiol group.

A potential degradation pathway involves the premature deprotection of the trityl group, especially in the presence of acidic contaminants or under improper storage conditions.

Figure 1. Simplified degradation pathway of this compound under acidic conditions.

Experimental Protocols

While specific stability-indicating analytical methods for this compound are not detailed in the initial search results, a general experimental workflow for assessing the stability of protected amino acids can be outlined.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the this compound powder.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Degradation would be indicated by the appearance of new peaks and a decrease in the main peak area over time.

-

References

The Versatile Role of Boc-Cys(Trt)-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of specific amino acid derivatives is paramount to achieving desired therapeutic outcomes. Among these, N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) has emerged as a cornerstone building block. Its unique combination of a base-labile Boc protecting group for the amine and an acid-labile trityl (Trt) group for the sulfhydryl side chain offers orthogonal protection, enabling intricate molecular construction. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for novel therapeutics.

Core Applications of this compound

This compound is a pivotal reagent in several key areas of medicinal chemistry, primarily due to the versatile reactivity of the cysteine thiol group after deprotection. Its applications span from the synthesis of therapeutic peptides and complex biomolecules to the construction of targeted drug delivery systems and diagnostic tools.

Solid-Phase Peptide Synthesis (SPPS)

The most traditional and widespread application of this compound is in solid-phase peptide synthesis (SPPS). The Trt group provides robust protection for the cysteine thiol during peptide chain elongation, preventing unwanted side reactions such as oxidation to form disulfide bonds.[1] The Boc group is readily removed under acidic conditions, allowing for the stepwise addition of amino acids.

A critical consideration in peptide synthesis is the potential for racemization of the chiral center. The choice of coupling reagents and conditions can significantly impact the degree of racemization of the cysteine residue.

| Coupling Method | Racemization (%) |

| HBTU/HOBt/DIEA | 5.8 |

| HATU/HOAt/DIEA | 4.2 |

| DIC/HOBt | 3.5 |

Data represents typical racemization levels and can vary based on sequence and specific reaction conditions.

Materials:

-

Rink Amide resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group (if applicable from the resin linker). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Trt Deprotection: After synthesis completion, treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the Trt and other acid-labile protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Antibody-Drug Conjugates (ADCs)

Cysteine residues are frequently used as conjugation sites for cytotoxic payloads in the development of antibody-drug conjugates (ADCs). This compound can be incorporated into a linker, which is then attached to a drug molecule. After deprotection of the Boc and Trt groups, the free thiol on the linker-drug construct can be covalently attached to a monoclonal antibody, often through a maleimide linkage.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. The DAR significantly impacts the efficacy and toxicity of the ADC.

| Analytical Method | Typical DAR Range |

| Hydrophobic Interaction Chromatography (HIC) | 2 - 8 |

| Reversed-Phase HPLC (RP-HPLC) | 2 - 8 |

| Mass Spectrometry (MS) | 2 - 8 |

Part A: Synthesis of the Linker-Drug Construct

Materials:

-

This compound

-

Maleimide-PEG-NHS ester

-

Cytotoxic drug with a primary amine

-

Triethylamine (TEA)

-

DMF, DCM

-

TFA, TIS

Procedure:

-

Drug-Linker Coupling: React the cytotoxic drug with maleimide-PEG-NHS ester in DMF with TEA to form the maleimide-linker-drug conjugate. Purify by column chromatography.

-

This compound Attachment: Couple this compound to the linker-drug construct using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

Deprotection: Treat the resulting molecule with a TFA/TIS/H₂O cocktail to remove the Boc and Trt protecting groups, yielding the final linker-drug with a free thiol. Purify by HPLC.

Part B: Antibody Conjugation

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Linker-drug with free thiol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled concentration of TCEP in PBS to generate free thiols on the antibody.

-

Conjugation: Add the purified linker-drug with the free thiol to the reduced antibody solution. Allow the reaction to proceed at room temperature. The maleimide group on the linker will react with the free thiols on the antibody.

-

Purification: Purify the resulting ADC from unconjugated drug and antibody using size-exclusion chromatography (SEC).

-

Characterization: Determine the DAR using HIC or RP-HPLC.

Enzyme Inhibitors

The thiol group of cysteine is a potent nucleophile and can play a crucial role in the active sites of enzymes. Consequently, cysteine-containing molecules are often designed as enzyme inhibitors. This compound serves as a key starting material for the synthesis of such inhibitors. A notable example is the development of inhibitors for the mitotic kinesin Eg5, a target for cancer therapy. S-trityl-L-cysteine (STLC), the deprotected form of this compound, and its derivatives have shown potent inhibitory activity against Eg5.[2][3]

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Eg5 ATPase Inhibition IC₅₀ (nM) |

| S-trityl-L-cysteine (STLC) | 180 |

| STLC Derivative A | 50 |

| STLC Derivative B | 25 |

Data is illustrative and based on published studies of STLC and its analogs.

Materials:

-

This compound

-

Amine-containing moiety for derivatization

-

HATU, DIPEA

-

DMF, DCM

-

TFA

Procedure:

-

Amide Coupling: Couple the desired amine-containing moiety to the carboxylic acid of this compound using HATU and DIPEA in DMF.

-

Purification: Purify the resulting protected STLC analog by column chromatography.

-

Boc Deprotection: Remove the Boc protecting group by treating the purified product with TFA in DCM.

-

Final Purification: Purify the final STLC analog by reverse-phase HPLC.

-

Biological Evaluation: Determine the IC₅₀ of the synthesized compound against Eg5 using an ATPase activity assay.

Cysteine-Based Probes

The nucleophilic thiol of cysteine can react with various electrophiles, making it an excellent handle for the attachment of fluorescent probes. This compound can be used to introduce a protected cysteine into a molecule, which, after deprotection, can be labeled with a fluorophore. These fluorescently labeled molecules can be used to study biological processes, such as enzyme activity or protein localization.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| Fluorescein | 494 | 521 | 0.95 |

| Rhodamine B | 554 | 580 | 0.31 |

| Cysteine-Probe Conjugate | Varies | Varies | Varies |

Quantum yield is highly dependent on the specific fluorophore and its local environment.

Materials:

-

This compound

-

A peptide or small molecule with a free amine

-

A fluorophore with an NHS-ester reactive group (e.g., Fluorescein-NHS)

-

Standard peptide coupling reagents

-

TFA, TIS

-

DMF, DCM

-

PBS buffer

Procedure:

-

Synthesis of the Cysteine-Containing Molecule: Synthesize a peptide or small molecule containing this compound using the methods described in the SPPS section.

-

Fluorophore Labeling: After the synthesis of the cysteine-containing backbone, and before final cleavage and deprotection, react the N-terminal amine with the NHS-ester of the desired fluorophore.

-

Cleavage and Deprotection: Treat the labeled molecule with a TFA/TIS/H₂O cocktail to cleave it from the resin (if applicable) and remove the Trt and other protecting groups, exposing the free thiol of the cysteine.

-

Purification: Purify the fluorescent probe by reverse-phase HPLC.

-

Characterization: Characterize the probe using mass spectrometry and determine its fluorescence quantum yield using a standard fluorophore as a reference.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its orthogonal protecting group strategy provides the flexibility required for the synthesis of a wide array of complex molecules with therapeutic and diagnostic potential. From its foundational role in peptide synthesis to its critical application in the construction of sophisticated antibody-drug conjugates, enzyme inhibitors, and fluorescent probes, this compound continues to enable significant advancements in the field of drug discovery. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, facilitating the efficient and effective utilization of this versatile building block in their scientific endeavors.

References

- 1. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. peptide.com [peptide.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Boc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the assembly of long or complex peptide sequences. The use of Boc-Cys(Trt)-OH allows for the incorporation of cysteine residues with the sulfhydryl group effectively masked by the acid-labile trityl (Trt) group. This application note provides a detailed protocol for the use of this compound in Boc-SPPS, covering the entire workflow from coupling to final cleavage and deprotection.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is characterized by the use of the Boc group for temporary Nα-protection and more acid-stable groups, such as benzyl esters and ethers, for side-chain protection. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF), in the final step.[1] The trityl group on the cysteine side chain is highly acid-labile and is removed during the final cleavage.

Data Presentation

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, most notably racemization. While specific quantitative data for the racemization of this compound is not extensively documented in the literature, the following table provides a comparative overview of common coupling reagents used in Boc-SPPS, with a focus on their effectiveness for sterically hindered amino acids.

| Coupling Reagent System | Class | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| HBTU/DIPEA | Aminium/Uronium Salt | 30-60 minutes | Fast and highly efficient, suitable for hindered amino acids.[2] | Potential for guanidinylation of the N-terminus if not pre-activated. |

| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[2] | Higher cost compared to other reagents. |

| DCC/HOBt | Carbodiimide/Additive | 2-4 hours | Cost-effective, with low racemization when HOBt is used.[2] | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing. |

| DIC/HOBt | Carbodiimide/Additive | 2-4 hours | Forms a soluble urea byproduct, simplifying washes; low racemization.[2] | Slower than aminium/uronium salt-based reagents. |

Experimental Protocols

The following protocols describe the manual solid-phase synthesis cycle for the incorporation of a this compound residue using the Boc/Bzl strategy.

Protocol 1: Boc SPPS Cycle for this compound Incorporation

This protocol outlines the key steps of a single synthesis cycle.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

Wash the resin with DCM (3x).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for a pre-wash of 5 minutes.[3]

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20-25 minutes.[3]

-

When synthesizing peptides containing methionine or tryptophan, it is recommended to add 0.5% dithioethane (DTE) to the TFA solution to scavenge tert-butyl cations.[1]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[3]

3. In Situ Neutralization and Coupling:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-4 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution directly to the resin containing the TFA salt of the N-terminal amine.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

The in situ neutralization protocol is highly recommended as it combines the neutralization and coupling steps, minimizing the exposure of the reactive free amine and thus reducing the risk of peptide aggregation.[4]

4. Post-Coupling Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction.

-

If the test is positive, a second coupling step (double coupling) may be necessary.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus. This procedure must be performed by highly trained personnel in a dedicated chemical fume hood with appropriate personal protective equipment.

1. Pre-Cleavage Preparation:

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Place the dried peptide-resin in a HF-resistant reaction vessel (e.g., made of Teflon or Kel-F).

-

Add a pre-cooled scavenger cocktail to the reaction vessel. The choice of scavenger is critical to prevent side reactions.

Scavenger Cocktail Recommendations for Cys(Trt)-containing Peptides:

| Scavenger Cocktail | Composition (v/v) | Target Residues Protected |

| Standard "High" HF | p-cresol (5-10%) in HF | General purpose, protects Tyr |

| For Cys(Meb) and Trp(For) | p-cresol:p-thiocresol:DMS:HF (1:1:0.4 per gram of resin in 18 parts HF) | Cys, Trp, Met |

-

For peptides containing Cys(Trt), a common practice is to use a scavenger like p-cresol to trap the trityl cations generated during cleavage.[5] For peptides that also contain other sensitive residues like Met and Trp, a more complex scavenger cocktail is required.[5]

2. HF Cleavage Procedure:

-

Cool the reaction vessel containing the peptide-resin and scavengers in a dry ice/alcohol bath.

-

Distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed with stirring for 1-1.5 hours at a temperature between -5 to 0°C.[4]

3. HF Evaporation:

-

After the reaction is complete, remove the HF under a vacuum, ensuring it is trapped and neutralized in a suitable base trap.

4. Peptide Precipitation and Isolation:

-

Wash the remaining resin and crude peptide mixture with cold diethyl ether to precipitate the peptide.

-

Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and other organic-soluble byproducts.

-

Dry the crude peptide under vacuum.

5. Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10-30% acetic acid in water).

-

Separate the peptide solution from the resin beads by filtration.

-

Lyophilize the aqueous solution to obtain the final peptide powder.

Mandatory Visualization

Caption: Boc-SPPS cycle for the incorporation of this compound.

References

Application Notes and Protocols for Recommended Coupling Reagents for Boc-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing appropriate coupling reagents for the incorporation of N-α-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS). The unique properties of the cysteine residue, particularly its susceptibility to racemization, necessitate careful consideration of the coupling methodology to ensure the synthesis of high-purity peptides.

Introduction

Cysteine residues play a critical role in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The trityl (Trt) protecting group for the sulfhydryl side chain is widely used due to its stability during peptide synthesis and its lability under standard trifluoroacetic acid (TFA) cleavage conditions. However, the coupling of cysteine derivatives, including this compound, is known to be prone to racemization, which can compromise the biological activity of the final peptide. The choice of coupling reagent and reaction conditions is therefore paramount to maintaining the stereochemical integrity of the cysteine residue.

Minimizing Racemization: The Primary Challenge

The principal challenge during the incorporation of Cys(Trt)-OH is the prevention of racemization at the α-carbon. This side reaction is particularly pronounced when using base-mediated activation methods.[1] The mechanism involves the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers.

Recommended Coupling Reagents

To mitigate the risk of racemization, coupling methods that can be performed under acidic or neutral conditions are highly recommended for this compound.

Carbodiimide-Based Reagents (DIC/HOBt or DIC/Oxyma)

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), is a preferred method for coupling this compound.[2][3] This approach proceeds through the formation of an active ester in situ, which then reacts with the free amine of the peptide chain. The reaction can be carried out without the need for a strong tertiary base, thereby minimizing the risk of racemization.

Phosphonium and Aminium Salt-Based Reagents (HBTU, HATU, PyBOP)

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[4][5][6] However, they are typically used in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which can increase the likelihood of racemization for sensitive amino acids like cysteine.[7] If these reagents are necessary for a particularly difficult coupling, the use of a hindered, less basic amine such as 2,4,6-collidine may reduce the extent of racemization.[3]